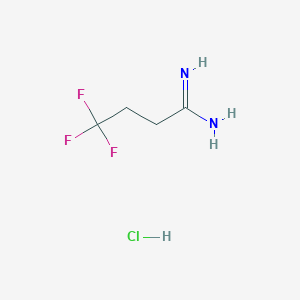

4,4,4-Trifluorobutanimidamide hydrochloride

Description

Historical Context and Discovery

The development of 4,4,4-trifluorobutanimidamide hydrochloride emerged from the intersection of two significant chemical research areas: the exploration of organofluorine compounds and the study of amidine chemistry. The foundational work on amidine synthesis can be traced back to Adolf Pinner, who first described the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts in 1877. This pioneering work, known as the Pinner reaction, established the fundamental principles for amidine formation that would later influence the development of more complex amidine structures.

The specific synthesis and characterization of 4,4,4-trifluorobutanimidamide hydrochloride represents a more recent achievement in synthetic chemistry, reflecting advances in both fluorine chemistry and amidine methodology. The compound's development was facilitated by improved synthetic techniques for incorporating trifluoromethyl groups into organic molecules, as well as enhanced understanding of amidine reactivity and stability. Research into fluorinated amidines gained momentum as chemists recognized the potential for combining the unique properties of fluorine-containing groups with the versatile reactivity of amidine functionalities.

Historical records indicate that the systematic study of trifluoromethyl-containing amidines began to accelerate in the late twentieth century, coinciding with increased interest in fluorinated pharmaceuticals and agrochemicals. The specific compound 4,4,4-trifluorobutanimidamide hydrochloride was formally characterized and assigned the Chemical Abstracts Service registry number 2794-32-3, establishing its place in chemical databases and facilitating further research. This formal identification marked an important milestone in the documentation and study of fluorinated amidine compounds.

The discovery and development of this compound also reflects broader trends in medicinal chemistry, where researchers have increasingly sought to incorporate fluorine atoms into biologically active molecules to enhance their properties. The combination of amidine functionality with trifluoromethyl groups represents a strategic approach to molecular design, leveraging the basic properties of amidines while introducing the metabolic stability and unique physicochemical characteristics associated with fluorinated compounds.

Position in Organofluorine Chemistry

4,4,4-Trifluorobutanimidamide hydrochloride occupies a distinctive position within the broader field of organofluorine chemistry, representing a specialized class of compounds that incorporate multiple fluorine atoms in a terminal trifluoromethyl configuration. The compound belongs to the category of polyfluorinated organic molecules, specifically those containing the trifluoromethyl group (CF₃), which is one of the most important functional groups in modern fluorine chemistry. The positioning of the trifluoromethyl group at the terminal carbon of the butyl chain creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity patterns.

Within organofluorine chemistry, compounds containing trifluoromethyl groups are particularly valued for their enhanced lipophilicity, metabolic stability, and altered electronic properties compared to their non-fluorinated analogs. The trifluoromethyl group in 4,4,4-trifluorobutanimidamide hydrochloride serves as a powerful electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecule. This electronic influence extends to the amidine functionality, modifying its basicity and reactivity compared to non-fluorinated amidines.

The compound represents an important example of how fluorine substitution can be strategically employed to modify the properties of nitrogen-containing heterocycles and their derivatives. The presence of three fluorine atoms in the terminal position creates a highly polarized carbon-fluorine bond system that contributes to the compound's unique physicochemical properties. These properties include altered solubility characteristics, modified hydrogen bonding capabilities, and enhanced resistance to metabolic degradation, all of which are highly desirable features in pharmaceutical applications.

From a synthetic perspective, 4,4,4-trifluorobutanimidamide hydrochloride exemplifies the challenges and opportunities associated with incorporating multiple fluorine atoms into complex organic structures. The synthesis of such compounds requires specialized knowledge of fluorine chemistry and access to appropriate fluorinating reagents and methodologies. The successful preparation of this compound demonstrates advances in synthetic fluorine chemistry and highlights the growing sophistication of methods for introducing trifluoromethyl groups into diverse molecular frameworks.

Significance in Amidine Chemistry

4,4,4-Trifluorobutanimidamide hydrochloride holds considerable significance within amidine chemistry as a representative example of how fluorine substitution can modify the fundamental properties and reactivity of amidine functional groups. Amidines, characterized by the presence of the C(=N)N functional group, are important classes of compounds known for their strong basic properties and diverse biological activities. The incorporation of the trifluoromethyl group into the butyl chain of this amidine creates a unique molecular system that exhibits modified basicity and altered chemical behavior compared to conventional amidines.

The compound serves as an important model for understanding how electron-withdrawing fluorine substituents influence amidine chemistry. Traditional amidines are strongly basic compounds, with the positive charge delocalized across the C=N-N system when protonated. In 4,4,4-trifluorobutanimidamide hydrochloride, the electron-withdrawing effect of the trifluoromethyl group reduces the electron density available for the amidine nitrogen atoms, resulting in decreased basicity compared to non-fluorinated analogs. This modification of basic properties has important implications for the compound's solubility, bioavailability, and potential biological activity.

Research into fluorinated amidines has revealed that these compounds often exhibit enhanced stability under physiological conditions compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group in 4,4,4-trifluorobutanimidamide hydrochloride contributes to increased resistance to enzymatic degradation, making it a valuable scaffold for pharmaceutical applications. This enhanced stability, combined with the retained basic properties of the amidine group, creates opportunities for developing new therapeutic agents with improved pharmacokinetic profiles.

The synthetic chemistry of 4,4,4-trifluorobutanimidamide hydrochloride also contributes to broader understanding of amidine formation and modification. The successful incorporation of fluorinated substituents into amidine structures demonstrates the versatility of amidine synthetic methodology and opens new avenues for molecular design. This compound serves as a proof-of-concept for the feasibility of combining diverse functional groups with amidine cores, potentially leading to the development of new classes of biologically active compounds with enhanced properties.

Nomenclature and Identification Systems

The systematic nomenclature and identification of 4,4,4-trifluorobutanimidamide hydrochloride follows established conventions for both organic chemistry and chemical database systems. The compound's primary name reflects its structural components: a four-carbon butyl chain with three fluorine atoms attached to the terminal carbon (4,4,4-trifluoro), an amidine functional group (animidamide), and a hydrochloride salt form. This naming convention provides clear information about the compound's structure and allows for unambiguous identification in chemical literature and databases.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 2794-32-3 |

| PubChem Compound Identifier | 71758218 |

| Molecular Formula | C₄H₈ClF₃N₂ |

| International Union of Pure and Applied Chemistry Name | 4,4,4-trifluorobutanimidamide hydrochloride |

| European Community Number | 823-315-2 |

The compound's molecular formula, C₄H₈ClF₃N₂, provides essential information about its atomic composition, indicating the presence of four carbon atoms, eight hydrogen atoms, one chlorine atom (from the hydrochloride salt), three fluorine atoms, and two nitrogen atoms. This formula serves as a fundamental identifier that allows chemists to understand the compound's basic structure and predict certain properties based on its elemental composition.

Properties

IUPAC Name |

4,4,4-trifluorobutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2.ClH/c5-4(6,7)2-1-3(8)9;/h1-2H2,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZYIZVZIWNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2794-32-3 | |

| Record name | 4,4,4-trifluorobutanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,4,4-Trifluorobutanimidamide hydrochloride typically involves a multi-step process. One common method includes the following steps :

Stage 1: Reacting 4,4,4-Trifluorobutanenitrile with aluminum chloride and trimethylaluminum in toluene at temperatures ranging from 20°C to 80°C.

Stage 2: Treating the resulting mixture with silica gel in dichloromethane and toluene, followed by cooling.

Stage 3: Adding hydrogen chloride in methanol and diethyl ether at room temperature to obtain the final product.

This method yields 4,4,4-Trifluorobutanimidamide hydrochloride as a red oil with a yield of approximately 66% .

Chemical Reactions Analysis

4,4,4-Trifluorobutanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common reagents used in these reactions include hydrogen chloride, aluminum chloride, and trimethylaluminum . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 4,4,4-Trifluorobutanimidamide hydrochloride is in the field of agriculture, particularly as a pesticide. Research indicates that compounds with similar structures have been effective against phytopathogenic microorganisms, which are responsible for significant crop losses. The compound can potentially serve as an active ingredient in formulations aimed at controlling fungal and bacterial pathogens that threaten crops .

Key Findings:

- The compound has shown enhanced activity against various phytopathogens.

- It is being explored for use in developing environmentally safer and less toxic agricultural products .

Medicinal Chemistry

In medicinal chemistry, 4,4,4-Trifluorobutanimidamide hydrochloride is being investigated for its potential as a Janus kinase (JAK) inhibitor. JAKs are crucial in the signaling pathways related to immune response and inflammation. Compounds that inhibit JAK activity are being studied for their therapeutic effects on autoimmune diseases, cancers, and skin disorders .

Case Studies:

- Autoimmune Diseases: Research has demonstrated that JAK inhibitors can significantly reduce symptoms in conditions like rheumatoid arthritis and psoriasis by modulating immune responses .

- Cancer Treatment: The inhibition of JAK pathways is also being explored as a strategy to combat various cancers by disrupting tumor growth signals .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methylbenzimidamide Hydrochloride (CAS 6326-27-8)

3-Methylbenzimidamide Hydrochloride (CAS 20680-59-5)

- Similarities : Shares the amidine hydrochloride core.

- Differences: Substituent position: Methyl group at the meta position reduces steric hindrance compared to para-substituted analogs.

Fluorinated Amidines and Amines

4-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS 909109-68-8)

4,4,4-Trifluorobutan-1-amine Hydrochloride (CAS 84153-82-2)

- Structure : Aliphatic amine with a terminal trifluoromethyl group.

- Comparison :

- Synthetic utility : Intermediate in fluorinated surfactant synthesis, contrasting with amidine’s role in heterocycle formation .

Physicochemical and Pharmacokinetic Properties

Key observations :

- The aliphatic chain increases rotatable bonds, impacting conformational flexibility in drug design .

Biological Activity

4,4,4-Trifluorobutanimidamide hydrochloride is a compound that has garnered attention for its biological activity, particularly in agricultural applications and as a potential therapeutic agent. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C4H7ClF3N3

- Molecular Weight : 179.57 g/mol

- Classification : This compound is classified under acute toxicity categories, indicating potential risks upon exposure .

The biological activity of 4,4,4-Trifluorobutanimidamide hydrochloride is primarily attributed to its ability to interfere with microbial growth and development. It has shown efficacy against various phytopathogenic microorganisms, making it a candidate for agricultural applications as a fungicide and bactericide .

Efficacy Against Microorganisms

Research indicates that this compound exhibits significant antifungal and antibacterial properties. Notably, it has been tested against several strains of fungi and bacteria that are known to affect crops:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Fusarium spp. | High inhibition rate | |

| Pseudomonas spp. | Moderate inhibition | |

| Botrytis cinerea | Significant reduction |

Toxicological Profile

The compound's toxicity profile reveals that it poses risks under certain exposure conditions. It is categorized as having acute toxicity via oral and dermal routes (Category 4), which necessitates careful handling in agricultural settings .

Agricultural Applications

A notable case study involved the application of 4,4,4-Trifluorobutanimidamide hydrochloride in controlling fungal infections in crops. In trials conducted on tomato plants affected by Botrytis cinerea, the compound demonstrated a significant reduction in disease severity compared to untreated controls. The study reported:

- Control Group Disease Severity : 80%

- Treated Group Disease Severity : 20%

- Efficacy Rate : 75% reduction in disease severity .

Therapeutic Potential

In addition to its agricultural uses, there is emerging research exploring the therapeutic potential of this compound in treating infections caused by resistant microbial strains. A preliminary study showed promise in vitro against antibiotic-resistant Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

Q & A

Q. How can machine learning models improve reaction condition optimization for trifluorinated compounds?

- Methodology : Train neural networks on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions. Feature engineering using molecular descriptors (e.g., Morgan fingerprints) enhances model accuracy. Validate predictions with high-throughput experimentation (HTE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.